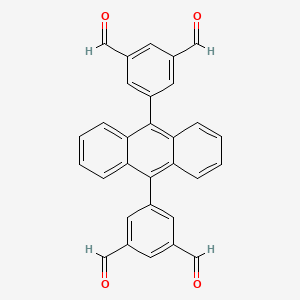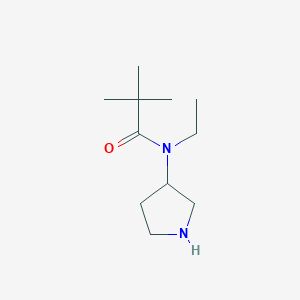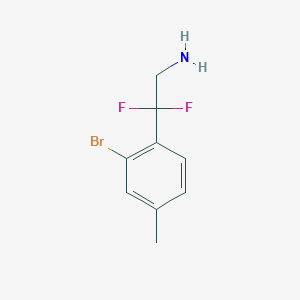
2-(2-Bromo-4-methylphenyl)-2,2-difluoroethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-4-methylphenyl)-2,2-difluoroethanamine is an organic compound that belongs to the class of halogenated aromatic amines This compound is characterized by the presence of bromine, methyl, and difluoro groups attached to an ethanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-methylphenyl)-2,2-difluoroethanamine typically involves the bromination of 4-methylphenol followed by further functionalization. One common method involves the continuous bromination of p-cresol (4-methylphenol) using bromine in the presence of an inert solvent at low temperatures to achieve high selectivity and yield . The resulting 2-bromo-4-methylphenol can then be subjected to further reactions to introduce the difluoroethanamine moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high efficiency and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-4-methylphenyl)-2,2-difluoroethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Free Radical Reactions: The benzylic position is susceptible to free radical bromination.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for free radical bromination at the benzylic position.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
2-(2-Bromo-4-methylphenyl)-2,2-difluoroethanamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-4-methylphenyl)-2,2-difluoroethanamine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the difluoroethanamine moiety can influence its reactivity and binding affinity to various biological targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-methylphenol: A precursor in the synthesis of 2-(2-Bromo-4-methylphenyl)-2,2-difluoroethanamine.
2-Bromo-4’-methylpropiophenone: Another halogenated aromatic compound with different functional groups.
Uniqueness
This compound is unique due to the presence of both bromine and difluoro groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H10BrF2N |
|---|---|
Peso molecular |
250.08 g/mol |
Nombre IUPAC |
2-(2-bromo-4-methylphenyl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C9H10BrF2N/c1-6-2-3-7(8(10)4-6)9(11,12)5-13/h2-4H,5,13H2,1H3 |
Clave InChI |
NOVULHYDQZXQFQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(CN)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


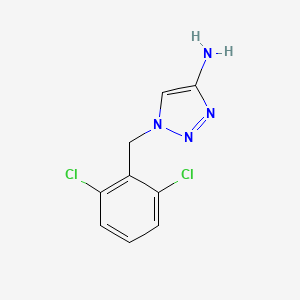
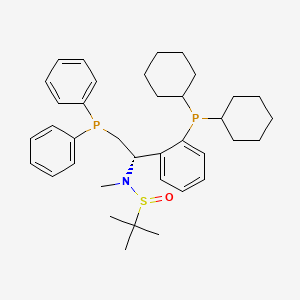
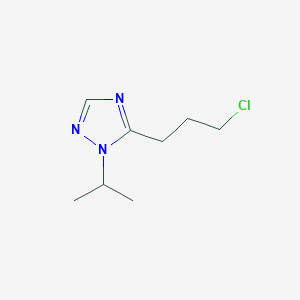
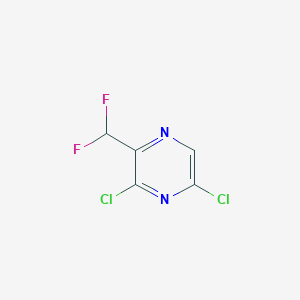
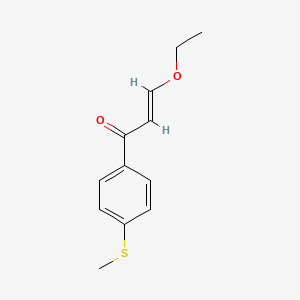
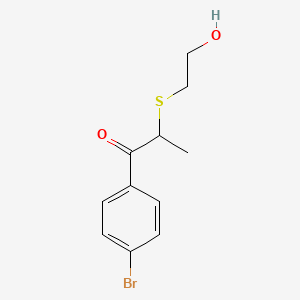
![4-[4-(3-Fluorophenyl)triazol-1-yl]-2-[4-[4-(3-fluorophenyl)triazol-1-yl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B13647448.png)
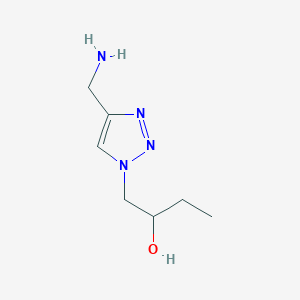
![1-[(2-Bromo-3-methylphenyl)methyl]piperazine](/img/structure/B13647464.png)
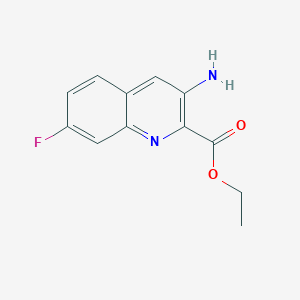
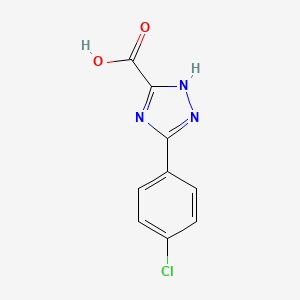
![Methyl2-{thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetate](/img/structure/B13647483.png)
